molecular formula C23H24N6S B3258369 2-[(E)-2-{[3-methyl-1-phenyl-5-(piperidin-1-yl)-1H-pyrazol-4-yl]methylidene}hydrazin-1-yl]-1,3-benzothiazole CAS No. 303789-62-0

2-[(E)-2-{[3-methyl-1-phenyl-5-(piperidin-1-yl)-1H-pyrazol-4-yl]methylidene}hydrazin-1-yl]-1,3-benzothiazole

Cat. No.: B3258369
CAS No.: 303789-62-0
M. Wt: 416.5 g/mol
InChI Key: LPSXMYZMTJKMQZ-LFVJCYFKSA-N
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Description

The compound 2-[(E)-2-{[3-methyl-1-phenyl-5-(piperidin-1-yl)-1H-pyrazol-4-yl]methylidene}hydrazin-1-yl]-1,3-benzothiazole is a structurally complex heterocyclic molecule featuring a benzothiazole core linked via a hydrazineylidene bridge to a pyrazole ring substituted with phenyl, methyl, and piperidinyl groups.

Properties

IUPAC Name

N-[(E)-(3-methyl-1-phenyl-5-piperidin-1-ylpyrazol-4-yl)methylideneamino]-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6S/c1-17-19(16-24-26-23-25-20-12-6-7-13-21(20)30-23)22(28-14-8-3-9-15-28)29(27-17)18-10-4-2-5-11-18/h2,4-7,10-13,16H,3,8-9,14-15H2,1H3,(H,25,26)/b24-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPSXMYZMTJKMQZ-LFVJCYFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=NNC2=NC3=CC=CC=C3S2)N4CCCCC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=C1/C=N/NC2=NC3=CC=CC=C3S2)N4CCCCC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-{[3-methyl-1-phenyl-5-(piperidin-1-yl)-1H-pyrazol-4-yl]methylidene}hydrazin-1-yl]-1,3-benzothiazole typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Synthesis of the Pyrazole Ring: The pyrazole ring is formed by the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.

    Hydrazone Formation: The final step involves the condensation of the benzothiazole derivative with the pyrazole derivative in the presence of a suitable catalyst to form the hydrazone linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions can occur at the hydrazone linkage, converting it to a hydrazine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives.

Scientific Research Applications

2-[(E)-2-{[3-methyl-1-phenyl-5-(piperidin-1-yl)-1H-pyrazol-4-yl]methylidene}hydrazin-1-yl]-1,3-benzothiazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of 2-[(E)-2-{[3-methyl-1-phenyl-5-(piperidin-1-yl)-1H-pyrazol-4-yl]methylidene}hydrazin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival pathways.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Solubility: Piperidinyl groups (target compound) may enhance solubility in polar solvents compared to halogenated (e.g., trichlorophenyl in ) or bromophenyl (9c in ) substituents. Methoxyphenyl () and phenoxymethyl () groups introduce moderate polarity, balancing lipophilicity and aqueous solubility.

Spectroscopic Signatures :

  • IR spectra for hydrazineylidene derivatives show characteristic C=N stretches (~1600–1685 cm⁻¹) , aligning with the target compound’s expected spectral profile.
  • NMR chemical shifts for pyrazole protons (δ 7.5–8.5 ppm) are consistent across analogues .

Biological Activity

The compound 2-[(E)-2-{[3-methyl-1-phenyl-5-(piperidin-1-yl)-1H-pyrazol-4-yl]methylidene}hydrazin-1-yl]-1,3-benzothiazole is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H22N4S\text{C}_{19}\text{H}_{22}\text{N}_4\text{S}

This structure features a benzothiazole ring and a pyrazole moiety, which are known for their diverse biological activities.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of pyrazole derivatives. For instance, compounds with similar structures have demonstrated significant activity against various bacterial strains, including E. coli and S. aureus . The presence of the piperidine group in the structure enhances this activity, making it a promising candidate for further antimicrobial research.

Anti-inflammatory Properties

Research indicates that pyrazole derivatives possess anti-inflammatory effects. In vivo studies using carrageenan-induced edema models have shown that certain derivatives exhibit potent anti-inflammatory activity comparable to standard drugs like indomethacin . The compound's mechanism may involve inhibition of pro-inflammatory cytokines or pathways.

Anticancer Potential

The benzothiazole and pyrazole scaffolds are recognized for their anticancer properties. Compounds derived from these structures have been tested against various cancer cell lines, showing cytotoxic effects. The specific compound may inhibit tumor growth through apoptosis induction or cell cycle arrest mechanisms .

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as cyclooxygenases (COX), which play a crucial role in inflammation.
  • Receptor Modulation : The compound may act as a modulator of various receptors involved in pain and inflammation pathways.
  • Oxidative Stress Reduction : Some derivatives exhibit antioxidant properties, reducing oxidative stress in cells and tissues.

Study 1: Antimicrobial Efficacy

A study conducted by Burguete et al. synthesized a series of pyrazole derivatives and tested their antimicrobial activity against several pathogens. One derivative showed significant inhibition against E. coli and S. aureus, indicating the potential for developing new antibiotics .

Study 2: Anti-inflammatory Activity

In another study by Bandgar et al., a novel series of pyrazole derivatives were evaluated for their anti-inflammatory effects using animal models. The results indicated that specific compounds exhibited more than 70% inhibition in edema formation compared to controls .

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

The compound’s synthesis involves multi-step reactions, including condensation of hydrazine derivatives with benzothiazole precursors. A one-pot method, inspired by the synthesis of structurally similar pyrazole-benzothiazole hybrids (e.g., via refluxing in ethanol with phenylhydrazine derivatives), can reduce side reactions . Optimization may include solvent selection (e.g., ethanol vs. DMF), catalyst use (e.g., KOH), and microwave-assisted synthesis to accelerate kinetics and improve yields (70–85%) . Monitor purity via TLC and confirm structures using NMR and IR spectroscopy .

Q. Which spectroscopic and crystallographic techniques are critical for confirming its structure?

  • NMR (¹H/¹³C): Assign peaks for hydrazine (–NH–N=), benzothiazole (C–S), and piperidine (N–CH₂) groups. Aromatic protons in the 6.8–8.2 ppm range confirm phenyl and pyrazole moieties .
  • X-ray crystallography: Use SHELXL for refinement to resolve tautomerism or stereochemical ambiguities (e.g., E/Z configuration in the hydrazine linkage) .
  • Mass spectrometry: High-resolution MS validates molecular weight (e.g., m/z 460.2 for [M+H]⁺) .

Q. How can researchers assess its stability under varying pH and temperature conditions?

Conduct accelerated stability studies by incubating the compound in buffers (pH 1–12) at 25–60°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts (e.g., hydrolyzed hydrazine or oxidized thiazole) using LC-MS. Stability is critical for biological assays; for example, acidic conditions may cleave the hydrazone bond .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in IC₅₀ values (e.g., anticancer activity ranging from 5–50 μM) may arise from assay conditions (e.g., cell line variability) or impurities. Reproduce results using standardized protocols (e.g., MTT assay in triplicate) and validate compound purity (>95% by HPLC). Cross-reference with docking studies to confirm target engagement (e.g., VEGFR2 or MMP-9 inhibition) .

Q. How can computational methods predict binding modes and structure-activity relationships (SAR)?

  • Molecular docking (AutoDock Vina): Simulate interactions with targets like aminopeptidase N or COX-2. The pyrazole-thiazole scaffold may form hydrogen bonds with catalytic residues .
  • QSAR modeling: Use substituent electronic parameters (Hammett σ) to correlate piperidine/phenyl modifications with activity. For example, electron-withdrawing groups on the phenyl ring enhance antimicrobial potency .

Q. What experimental designs are effective for probing its mechanism of action in complex biological systems?

  • Kinetic assays: Measure enzyme inhibition (e.g., IC₅₀ for MMP-9) using fluorogenic substrates.
  • Cellular thermal shift assays (CETSA): Confirm target engagement by monitoring protein thermal stability shifts in the presence of the compound .
  • Metabolomics: Profile changes in cellular pathways (e.g., apoptosis markers) via LC-MS/MS .

Q. How can researchers address low solubility in aqueous media for in vivo studies?

Formulate the compound as a nanocrystal or liposomal dispersion. Use surfactants (e.g., Poloxamer 407) or co-solvents (DMSO/PEG 400) to enhance bioavailability. Validate solubility enhancements via dynamic light scattering (DLS) and in vivo pharmacokinetics (e.g., AUC in rodent models) .

Methodological Challenges and Solutions

Q. What steps mitigate side reactions during hydrazone formation?

Side reactions (e.g., over-condensation) are minimized by:

  • Strict stoichiometric control of hydrazine and carbonyl precursors.
  • Low-temperature reactions (0–5°C) to slow kinetics.
  • Use of anhydrous solvents (e.g., THF) to prevent hydrolysis .

Q. How are stereochemical impurities addressed in the final product?

Chiral HPLC or SFC (supercritical fluid chromatography) separates enantiomers. For E/Z isomers, optimize crystallization conditions (e.g., ethanol/water mixtures) to isolate the desired tautomer .

Q. What approaches validate target selectivity in kinase inhibition assays?

Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to test against 100+ kinases. Focus on off-target hits with <10% residual activity to rule out non-specific effects. Pair with CRISPR-based gene silencing to confirm phenotypic outcomes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(E)-2-{[3-methyl-1-phenyl-5-(piperidin-1-yl)-1H-pyrazol-4-yl]methylidene}hydrazin-1-yl]-1,3-benzothiazole
Reactant of Route 2
2-[(E)-2-{[3-methyl-1-phenyl-5-(piperidin-1-yl)-1H-pyrazol-4-yl]methylidene}hydrazin-1-yl]-1,3-benzothiazole

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